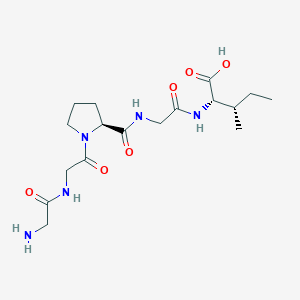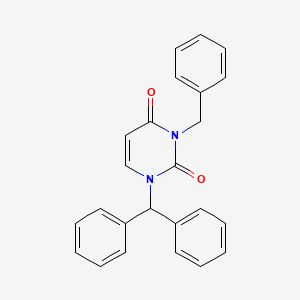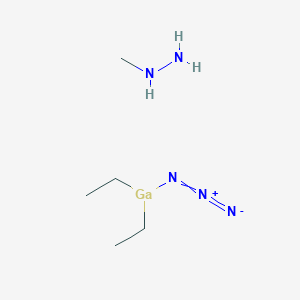
Azido(diethyl)gallane;methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido(diethyl)gallane;methylhydrazine is a compound that combines the azido group with diethylgallane and methylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido(diethyl)gallane;methylhydrazine typically involves the reaction of diethylgallane with azides and methylhydrazine. One common method is the halide-azide exchange reaction, where trimethylsilyl azide reacts with diethylgallane fluoride under controlled conditions . This reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halide-azide exchange reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azido(diethyl)gallane;methylhydrazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or potassium azide in polar aprotic solvents like acetonitrile are commonly used.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Alkyl azides and other nitrogen-containing compounds.
Scientific Research Applications
Azido(diethyl)gallane;methylhydrazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocycles and organometallic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a building block for complex molecules.
Mechanism of Action
The mechanism of action of Azido(diethyl)gallane;methylhydrazine involves the interaction of the azido group with various molecular targets. The azido group can undergo nucleophilic substitution, forming new bonds with carbon atoms. This reactivity is due to the high nucleophilicity of the azido group, which allows it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.
Sodium Azide: Commonly used in organic synthesis and as a preservative.
Trimethylsilyl Azide: Used in halide-azide exchange reactions.
Uniqueness
Azido(diethyl)gallane;methylhydrazine is unique due to its combination of the azido group with diethylgallane and methylhydrazine, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Properties
CAS No. |
782475-10-9 |
|---|---|
Molecular Formula |
C5H16GaN5 |
Molecular Weight |
215.94 g/mol |
IUPAC Name |
azido(diethyl)gallane;methylhydrazine |
InChI |
InChI=1S/2C2H5.CH6N2.Ga.N3/c2*1-2;1-3-2;;1-3-2/h2*1H2,2H3;3H,2H2,1H3;;/q;;;+1;-1 |
InChI Key |
VEABEVLEXDPPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ga](CC)N=[N+]=[N-].CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)
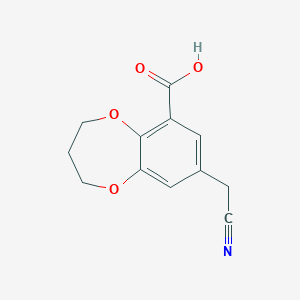
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

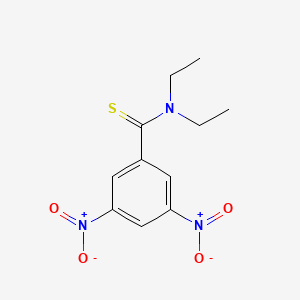
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)

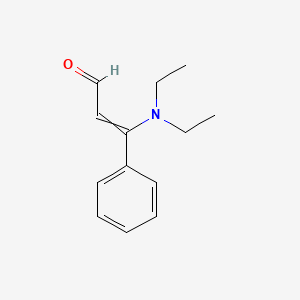
![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)
